![molecular formula C24H18ClN3O6 B3916372 methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3916372.png)
methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate
Overview
Description
Methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields.
Mechanism of Action
The mechanism of action of Methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate involves the inhibition of various enzymes and pathways that are involved in inflammation, cancer, and bacterial growth. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, it has been found to inhibit the growth of bacteria by disrupting the cell membrane.
Biochemical and Physiological Effects:
Methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by decreasing the production of prostaglandins. It has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to disrupt the cell membrane of bacteria, leading to their death.
Advantages and Limitations for Lab Experiments
The advantages of using Methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate in lab experiments include its ability to inhibit various enzymes and pathways that are involved in inflammation, cancer, and bacterial growth. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a promising compound for use in various scientific research studies. However, its limitations include the need for further studies to determine its potential toxicity and side effects.
Future Directions
There are many future directions for the study of Methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate. Some of these include further studies on its potential use in the treatment of neurological disorders such as Alzheimer's disease, as well as its potential toxicity and side effects. Additionally, further studies could be conducted to determine its potential use in combination with other compounds for enhanced therapeutic effects.
Scientific Research Applications
Methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
methyl 4-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O6/c1-34-24(31)16-8-10-17(11-9-16)26-23(30)21(14-15-6-12-18(13-7-15)28(32)33)27-22(29)19-4-2-3-5-20(19)25/h2-14H,1H3,(H,26,30)(H,27,29)/b21-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABWQCAMXNHKAQ-KGENOOAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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